N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
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Description
N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research has been conducted on the synthesis of novel compounds derived from similar structural frameworks to N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, focusing on their chemical properties and potential applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 selectivity, with indices of 99–90, analgesic activity of 51–42% protection, and anti-inflammatory activity of 68%–59% (Abu‐Hashem et al., 2020).
Biological Activities and Potential Therapeutic Applications
Alkoxycarbonylpiperidines, including structures similar to this compound, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This chemical process is critical for synthesizing carboxamides derived from iodoalkenes and ketocarboxamides derived from iodoarene, demonstrating moderate to high yields. Such compounds are pivotal in medicinal chemistry for the development of new therapeutic agents (Takács et al., 2014).
Advanced Synthesis Techniques
The compound has also been a focus in the development of advanced synthesis techniques. For instance, a scalable and facile synthetic process has been established for related compounds, which are investigated for their role as novel Rho kinase inhibitors. These inhibitors are under investigation for the treatment of central nervous system disorders, indicating the compound's potential application in neuroscience and pharmacology (Wei et al., 2016).
Contribution to New Drug Discovery
In drug discovery, similar compounds have been identified as potent and selective Met kinase inhibitors, showing promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles. Such research paves the way for advancing into clinical trials, highlighting the potential of these compounds in cancer therapy (Schroeder et al., 2009).
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-5-6-13(17-16-11)21-12-4-3-8-18(10-12)14(19)15-7-9-20-2/h5-6,12H,3-4,7-10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJLSPYZLEXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.